1-(3-Aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethan-1-one
Overview
Description
1-(3-Aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethan-1-one is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
- The synthesis and structural properties of novel substituted compounds, including those with similar functionalities, provide insight into potential synthetic routes and chemical reactivity that could be relevant for "1-(3-Aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethan-1-one" (Issac & Tierney, 1996). These methodologies could be applicable in designing synthetic strategies for related compounds, emphasizing the importance of understanding the chemical behavior of similar molecular frameworks.
Pharmacological and Biological Activities
- The pharmacological profile improvement through stereochemistry of structural analogs, such as phenylpiracetam, highlights the significance of molecular modifications in enhancing biological activity (Veinberg et al., 2015). This suggests that modifications to the structure of "this compound" could lead to significant changes in its biological efficacy and potential applications in drug development.
Environmental and Analytical Applications
- Research on the chemical inhibitors of cytochrome P450 isoforms, including their selectivity and potency, is crucial for understanding how compounds like "this compound" might interact with biological systems at the metabolic level (Khojasteh et al., 2011). These interactions are important for assessing potential drug interactions and toxicological profiles.
Chemical and Biological Properties of Analogous Compounds
- The study of novel brominated flame retardants provides an example of how specific chemical functionalities can be applied in materials science for improving safety and performance characteristics of consumer goods and materials (Zuiderveen et al., 2020). Although not directly related, this area of research demonstrates the breadth of applications that specific chemical functionalities can have, which may parallel the utility of "this compound" in various scientific and industrial contexts.
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(3-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-3-2-4-11(7-10)8-13(16)15-6-5-12(14)9-15/h2-4,7,12H,5-6,8-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBWZBURPACJNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.